![molecular formula C13H10N2 B582258 6-Phenyl-1H-indazole CAS No. 1260897-38-8](/img/structure/B582258.png)
6-Phenyl-1H-indazole
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Overview
Description
6-Phenyl-1H-indazole is a chemical compound with the CAS Number: 1260897-38-8 . It has a molecular weight of 194.24 and its linear formula is C13H10N2 .
Synthesis Analysis
The synthesis of 1H-indazole involves a combination of experimental and theoretical studies . Various routes have been explored to synthesize indazole . Among all these methods, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material is a useful way . A new practical synthesis of 1H-indazole is presented . A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .
Molecular Structure Analysis
The molecular structure of 6-Phenyl-1H-indazole is based on the indazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Physical And Chemical Properties Analysis
6-Phenyl-1H-indazole is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .
Scientific Research Applications
Antihypertensive Agents
- Indazoles exhibit potential as antihypertensive agents, aiding in the management of high blood pressure .
Anticancer Properties
- Several N-phenyl-1H-indazole-1-carboxamides have been synthesized and evaluated for their in vitro antiproliferative activities against various tumor cell lines. These compounds show promise in cancer treatment .
Selective Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibitors
- Researchers have synthesized 4,6-disubstituted-1H-indazole derivatives as selective PI3Kδ inhibitors. These compounds hold potential for treating respiratory diseases .
Transition Metal-Catalyzed Reactions
- A Cu(OAc)₂-catalyzed synthesis of 1H-indazoles via N–N bond formation has been described. This method employs oxygen as the terminal oxidant and yields a wide variety of 1H-indazoles in good to excellent yields .
C–H Activation/Annulation Sequence
- The transition-metal-catalyzed C–H activation/annulation sequence is a powerful tool for constructing functionalized indazole derivatives. These compounds exhibit improved tolerance in medicinal applications, functional flexibility, and structural complexity .
Mechanism of Action
Target of Action
6-Phenyl-1H-indazole is a heterocyclic compound that has been found to interact with several biological targets. It has been reported to inhibit protein kinase C-zeta (PKC-ζ), a protein involved in several signal transduction pathways . Additionally, it has been suggested to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway, which plays a crucial role in immune response regulation .
Mode of Action
It is believed to interact with its targets, such as pkc-ζ, through binding to the active site of the enzyme, thereby inhibiting its activity . In the case of the PD-1/PD-L1 pathway, it is suggested that 6-Phenyl-1H-indazole may interfere with the interaction between PD-1 and PD-L1, disrupting the signaling pathway and potentially enhancing immune responses .
Safety and Hazards
Future Directions
Indazole derivatives, including 6-Phenyl-1H-indazole, have sparked great interest for use as anti-inflammatory, antitumor, and anti-HIV agents, and as inhibitors of protein kinase . Therefore, the future directions for 6-Phenyl-1H-indazole could involve further exploration of its potential medicinal applications .
properties
IUPAC Name |
6-phenyl-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-7-12-9-14-15-13(12)8-11/h1-9H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJICVPEFWXDDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717100 |
Source
|
Record name | 6-Phenyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-1H-indazole | |
CAS RN |
1260897-38-8 |
Source
|
Record name | 6-Phenyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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